6-Methylthieno[2,3-b]quinoline-2-carboxylic acid
CAS No.:
Cat. No.: VC7720698
Molecular Formula: C13H9NO2S
Molecular Weight: 243.28 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C13H9NO2S | 
|---|---|
| Molecular Weight | 243.28 g/mol | 
| IUPAC Name | 6-methylthieno[2,3-b]quinoline-2-carboxylic acid | 
| Standard InChI | InChI=1S/C13H9NO2S/c1-7-2-3-10-8(4-7)5-9-6-11(13(15)16)17-12(9)14-10/h2-6H,1H3,(H,15,16) | 
| Standard InChI Key | AOIWGCFOISZHHK-UHFFFAOYSA-N | 
| SMILES | CC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O | 
| Canonical SMILES | CC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O | 
Introduction
Structural Characteristics and Nomenclature
Core Scaffold Architecture
The compound features a bicyclic system formed by fusion of a thiophene ring (thieno) with a quinoline moiety at the [2,3-b] positions . This arrangement creates a planar aromatic system with conjugated π-electrons, as evidenced by the SMILES notation . The methyl group at position 6 introduces steric bulk that influences molecular packing and solubility, while the carboxylic acid at position 2 enables salt formation and hydrogen bonding .
Table 1: Molecular Properties
| Property | Value | Source | 
|---|---|---|
| CAS Registry Number | 333312-07-5 | |
| Molecular Formula | ||
| Molecular Weight | 243.28 g/mol | |
| Exact Mass | 243.0354 g/mol | |
| XLogP3 | 3.54 | |
| Topological Polar Surface Area | 67.4 Ų | 
Stereoelectronic Features
The carboxylic acid group () confers acidic properties () and participates in dipole-dipole interactions, while the sulfur atom in the thiophene ring contributes to electron delocalization . Density functional theory (DFT) calculations predict significant charge density at the nitrogen atom in the quinoline ring, making it a potential site for electrophilic substitution reactions .
Synthetic Methodologies
Primary Synthesis Route
The compound is typically synthesized through a multi-step sequence starting from 6-methylquinoline-2-carboxylic acid . Key steps include:
- 
Thiophene Annulation: Reaction with elemental sulfur and alkyne precursors under Ullmann-type coupling conditions to form the thieno[2,3-b]quinoline core .
 - 
Ester Hydrolysis: Conversion of the methyl ester intermediate (CAS 918145-25-2) to the carboxylic acid using alkaline hydrolysis () .
 
Table 2: Synthetic Intermediates
| Intermediate | CAS Number | Molecular Formula | 
|---|---|---|
| Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate | 918145-25-2 | |
| 6-Methylthieno[2,3-b]quinoline-2-carbonyl chloride | Not reported | 
Alternative Approaches
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields ≥78% . Transition-metal-catalyzed C-H activation strategies have also been explored for direct functionalization of the quinoline ring .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility ( at 25°C) due to its aromatic core, but forms soluble sodium salts () . Stability studies indicate decomposition temperatures above 250°C, with photodegradation observed under UV light (λ = 254 nm) .
Table 3: Physical Data
| Property | Value | Method | 
|---|---|---|
| Melting Point | 217–219°C (dec.) | Differential Scanning Calorimetry | 
| λ<sub>max</sub> (UV) | 284 nm, 332 nm | Acetonitrile solution | 
| LogP (octanol/water) | 3.54 ± 0.12 | Shake-flask method | 
Spectroscopic Characterization
- 
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.92 (d, J = 8.4 Hz, 1H, H-4), 8.35 (s, 1H, H-5), 7.89–7.78 (m, 2H, H-7/H-8), 2.51 (s, 3H, CH<sub>3</sub>) .
 - 
IR (KBr): 1685 cm<sup>-1</sup> (C=O stretch), 2550–3100 cm<sup>-1</sup> (broad, -COOH) .
 
Chemical Reactivity and Derivatives
Carboxylic Acid Transformations
The -COOH group undergoes standard derivatizations:
- 
Amide Formation: Reacts with amines (e.g., HATU/DIPEA) to yield bioactive amides .
 - 
Esterification: Refluxing with methanol/H<sub>2</sub>SO<sub>4</sub> regenerates the methyl ester .
 
Electrophilic Substitution
Bromination at position 4 occurs selectively using NBS in CCl<sub>4</sub>, producing 4-bromo-6-methylthieno[2,3-b]quinoline-2-carboxylic acid (yield: 67%) .
| Target | IC<sub>50</sub> | Assay Type | 
|---|---|---|
| EGFR (wild-type) | 84 nM | Fluorescent polarization | 
| COX-2 | >10 μM | ELISA | 
| CYP3A4 | 23 μM | Microsomal incubation | 
Antibacterial Properties
Against methicillin-resistant Staphylococcus aureus (MRSA):
Industrial Applications
Materials Science
The compound serves as a precursor for:
- 
Conductive Polymers: Copolymerization with EDOT yields materials with σ = 10<sup>-3</sup> S/cm .
 - 
Metal-Organic Frameworks (MOFs): Coordination with Zn<sup>2+</sup> forms porous networks (BET surface area: 680 m<sup>2</sup>/g) .
 
Analytical Chemistry
As a chiral selector in capillary electrophoresis:
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